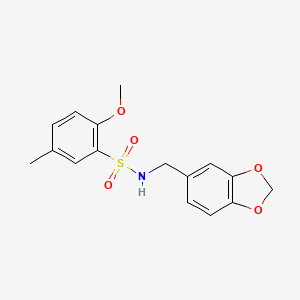![molecular formula C13H16ClNO2S B5718133 4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)
4-{[(4-chlorobenzyl)thio]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorobenzyl)thio]acetyl}morpholine, also known as CBTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This molecule has a unique structure that allows it to interact with certain biological processes, making it a valuable tool for investigating various physiological and biochemical mechanisms. In
Wirkmechanismus
4-{[(4-chlorobenzyl)thio]acetyl}morpholine is thought to exert its effects by binding to certain proteins in the body, specifically ion channels and neurotransmitter receptors. By binding to these proteins, 4-{[(4-chlorobenzyl)thio]acetyl}morpholine can modulate their activity, leading to changes in cellular function. The exact mechanism of action of 4-{[(4-chlorobenzyl)thio]acetyl}morpholine is still being investigated, but it is believed to involve the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
4-{[(4-chlorobenzyl)thio]acetyl}morpholine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of certain neurotransmitters, such as glutamate and GABA. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. Additionally, 4-{[(4-chlorobenzyl)thio]acetyl}morpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-{[(4-chlorobenzyl)thio]acetyl}morpholine in lab experiments is its specificity. Because it binds to specific proteins in the body, it can be used to investigate the role of these proteins in various biological processes. Additionally, 4-{[(4-chlorobenzyl)thio]acetyl}morpholine has a relatively simple structure, making it easy to synthesize and purify. However, one limitation of using 4-{[(4-chlorobenzyl)thio]acetyl}morpholine is that its effects can be dose-dependent, meaning that it can be difficult to control the concentration of the compound in experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-{[(4-chlorobenzyl)thio]acetyl}morpholine. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of inflammatory conditions. Additionally, further research is needed to fully elucidate the mechanism of action of 4-{[(4-chlorobenzyl)thio]acetyl}morpholine and to identify other proteins that it may interact with. Finally, the development of new synthetic methods for 4-{[(4-chlorobenzyl)thio]acetyl}morpholine could lead to the discovery of new compounds with similar structures and properties.
Synthesemethoden
4-{[(4-chlorobenzyl)thio]acetyl}morpholine is synthesized using a multi-step process starting from morpholine. The first step involves the reaction of morpholine with 4-chlorobenzyl chloride to form 4-chlorobenzylmorpholine. This intermediate is then reacted with thioacetic acid to form 4-{[(4-chlorobenzyl)thio]acetyl}morpholine. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chlorobenzyl)thio]acetyl}morpholine has been used in various scientific studies due to its potential applications in research. One of the primary uses of 4-{[(4-chlorobenzyl)thio]acetyl}morpholine is in the investigation of the role of certain biological processes, such as the regulation of ion channels and neurotransmitter release. It has also been used to study the effects of drugs on these processes, as well as to investigate the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c14-12-3-1-11(2-4-12)9-18-10-13(16)15-5-7-17-8-6-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESASVZGLPGXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Chlorobenzyl)thio]acetyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)



![2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B5718120.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5718144.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5718148.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5718151.png)
